molecular formula C17H25N3O B2455653 (E)-4-(Dimethylamino)-N-(2-ethyl-3,4-dihydro-1H-isoquinolin-4-yl)but-2-enamide CAS No. 2411329-42-3

(E)-4-(Dimethylamino)-N-(2-ethyl-3,4-dihydro-1H-isoquinolin-4-yl)but-2-enamide

Numéro de catalogue B2455653
Numéro CAS: 2411329-42-3
Poids moléculaire: 287.407
Clé InChI: UWVXFHDOJLEDBU-JXMROGBWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-4-(Dimethylamino)-N-(2-ethyl-3,4-dihydro-1H-isoquinolin-4-yl)but-2-enamide, also known as DMABN, is a synthetic compound that has gained considerable attention in scientific research due to its potential applications in the field of medicine. DMABN belongs to the class of isoquinoline derivatives, which are known for their diverse pharmacological activities.

Mécanisme D'action

The mechanism of action of (E)-4-(Dimethylamino)-N-(2-ethyl-3,4-dihydro-1H-isoquinolin-4-yl)but-2-enamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and survival. This compound has also been reported to activate the Nrf2-ARE pathway, which plays a critical role in the cellular defense against oxidative stress. Furthermore, this compound has been found to interact with various proteins, such as heat shock proteins and tubulin, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. This compound has been found to scavenge free radicals and inhibit lipid peroxidation, which are important mechanisms for protecting cells from oxidative damage. This compound has also been reported to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are implicated in the pathogenesis of various diseases. Moreover, this compound has been shown to protect neurons from oxidative stress-induced damage, which may have implications for the treatment of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

(E)-4-(Dimethylamino)-N-(2-ethyl-3,4-dihydro-1H-isoquinolin-4-yl)but-2-enamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. This compound can be easily synthesized in large quantities, which makes it suitable for in vitro and in vivo studies. However, this compound has some limitations, such as its low bioavailability and poor pharmacokinetic properties. This compound also exhibits some cytotoxicity at high concentrations, which may limit its therapeutic potential.

Orientations Futures

There are several future directions for the research on (E)-4-(Dimethylamino)-N-(2-ethyl-3,4-dihydro-1H-isoquinolin-4-yl)but-2-enamide. One direction is to explore the structure-activity relationship of this compound and its derivatives, which may lead to the discovery of more potent and selective compounds. Another direction is to investigate the pharmacokinetics and biodistribution of this compound in animal models, which may provide insights into its therapeutic potential. Moreover, the development of novel drug delivery systems, such as nanoparticles and liposomes, may enhance the bioavailability and efficacy of this compound. Finally, the evaluation of this compound in clinical trials may pave the way for its use in the treatment of various diseases.

Méthodes De Synthèse

The synthesis of (E)-4-(Dimethylamino)-N-(2-ethyl-3,4-dihydro-1H-isoquinolin-4-yl)but-2-enamide involves the condensation of 2-ethyl-3,4-dihydro-1H-isoquinoline-4-carbaldehyde with (E)-4-(dimethylamino)but-2-enamide in the presence of a base catalyst. The reaction proceeds through an imine intermediate, which is reduced to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.

Applications De Recherche Scientifique

(E)-4-(Dimethylamino)-N-(2-ethyl-3,4-dihydro-1H-isoquinolin-4-yl)but-2-enamide has been studied extensively for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. In addition, this compound has been reported to protect dopaminergic neurons from oxidative stress-induced damage, which is relevant to the treatment of Parkinson's disease.

Propriétés

IUPAC Name

(E)-4-(dimethylamino)-N-(2-ethyl-3,4-dihydro-1H-isoquinolin-4-yl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-4-20-12-14-8-5-6-9-15(14)16(13-20)18-17(21)10-7-11-19(2)3/h5-10,16H,4,11-13H2,1-3H3,(H,18,21)/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVXFHDOJLEDBU-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C2=CC=CC=C2C1)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CC(C2=CC=CC=C2C1)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.